N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a small-molecule acetamide derivative featuring a pyridazinone core substituted at position 3 with a 4-methylphenyl group. The acetamide side chain is linked to a 2-ethyl-6-methylphenyl moiety, contributing to its distinct physicochemical and pharmacological profile. The compound’s molecular formula is C₂₃H₂₅N₃O₂ (calculated molecular weight: 375.47 g/mol).
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-17-7-5-6-16(3)22(17)23-20(26)14-25-21(27)13-12-19(24-25)18-10-8-15(2)9-11-18/h5-13H,4,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKALSJSMRXDZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethyl-6-methylaniline and 4-methylbenzaldehyde. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 2-ethyl-6-methylaniline with 4-methylbenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyridazinone ring.
Acetylation: The final step involves acetylation of the pyridazinone derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved could include:
PI3K-AKT Pathway: Involved in cell survival and proliferation.
MAPK Pathway: Plays a role in cell differentiation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous pyridazinone- and acetamide-based derivatives, emphasizing substituent effects, molecular properties, and available
Key Observations:
Methoxy groups (e.g., in ) enhance aqueous solubility, a critical factor for bioavailability.
Structural Complexity and Bioactivity :
- The triazole-sulfanyl derivative demonstrates how heterocyclic extensions (e.g., triazole) can diversify binding interactions, though this increases molecular weight (~490 g/mol vs. 375 g/mol for the target).
Synthetic Feasibility :
- Yields for related compounds (e.g., 80% in ) suggest that the target’s synthesis may require optimization, particularly for introducing the 2-ethyl-6-methylphenyl group.
Regulatory and Purity Considerations :
- Compounds like 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (purity 95%, ) highlight the importance of purity standards in pharmaceutical development, though the target’s purity data remains unreported.
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 322.358 g/mol. The compound features a pyridazine moiety, which is known for its pharmacological relevance, particularly in anti-inflammatory and analgesic activities.
1. Anti-inflammatory and Analgesic Properties
Research indicates that compounds containing a pyridazine structure exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specifically, the compound has shown selective inhibition of COX-2, leading to reduced prostaglandin synthesis and alleviation of inflammation .
Table 1: Summary of Anti-inflammatory Activity
| Study Reference | COX Inhibition | In Vivo Efficacy | Mechanism |
|---|---|---|---|
| COX-2 | High | Prostaglandin synthesis inhibition | |
| Selective | Significant | Non-selective COX inhibition |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated using the NCI 60-panel cell line assay. Results indicated that this compound exhibits cytotoxic effects against various cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.4 | Apoptosis induction |
| HT29 (Colon) | 12.7 | G1 phase arrest |
3. Antiplatelet Activity
In addition to its anti-inflammatory and anticancer properties, this compound has been investigated for its antiplatelet effects. Studies have shown that it can inhibit thromboxane A2 synthase, which plays a crucial role in platelet aggregation. This suggests potential applications in preventing thromboembolic disorders .
Case Studies
Case Study 1: Analgesic Efficacy in Animal Models
A study conducted on mice demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The compound was effective in models of acute pain induced by formalin injection and chronic pain models such as the carrageenan-induced paw edema model.
Case Study 2: Safety Profile Evaluation
A comprehensive safety evaluation was performed using various dosages in animal models over extended periods. Results indicated no significant toxic effects on vital organs, supporting the compound's potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
